mercury CAS No. 56955-01-2](/img/structure/B14615352.png)
[1-(Acetyloxy)-1-phenylprop-1-en-2-yl](chloro)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Acetyloxy)-1-phenylprop-1-en-2-ylmercury: is an organomercury compound characterized by the presence of an acetyloxy group, a phenyl group, and a chloro-mercury moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Acetyloxy)-1-phenylprop-1-en-2-ylmercury typically involves the reaction of phenylpropenyl acetate with mercuric chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
C6H5CH=CHCOOCH3+HgCl2→C6H5CH=CHCOOCH2HgCl
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the mercury moiety, potentially converting it to a less oxidized state.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while substitution can produce various organomercury compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Analytical Chemistry: It can serve as a reagent for the detection and quantification of certain analytes.
Biology:
Biochemical Studies: The compound’s interaction with biological molecules can be studied to understand its effects on cellular processes.
Medicine:
Pharmaceutical Research:
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Acetyloxy)-1-phenylprop-1-en-2-ylmercury exerts its effects involves its interaction with various molecular targets. The acetyloxy group can participate in esterification reactions, while the chloro-mercury moiety can form complexes with nucleophilic sites on proteins and other biomolecules. These interactions can disrupt normal cellular functions and lead to various biochemical effects.
Comparison with Similar Compounds
Phenylmercuric Acetate: Similar in structure but lacks the acetyloxy group.
Phenylmercuric Chloride: Similar but without the acetyloxy and propenyl groups.
Uniqueness: The presence of the acetyloxy group in 1-(Acetyloxy)-1-phenylprop-1-en-2-ylmercury imparts unique chemical properties, making it more reactive in certain types of reactions compared to its analogs. This uniqueness can be leveraged in specific applications where such reactivity is desirable.
Properties
CAS No. |
56955-01-2 |
|---|---|
Molecular Formula |
C11H11ClHgO2 |
Molecular Weight |
411.25 g/mol |
IUPAC Name |
(1-acetyloxy-1-phenylprop-1-en-2-yl)-chloromercury |
InChI |
InChI=1S/C11H11O2.ClH.Hg/c1-3-11(13-9(2)12)10-7-5-4-6-8-10;;/h4-8H,1-2H3;1H;/q;;+1/p-1 |
InChI Key |
AZGYLJDFDDKJDA-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)OC(=O)C)[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


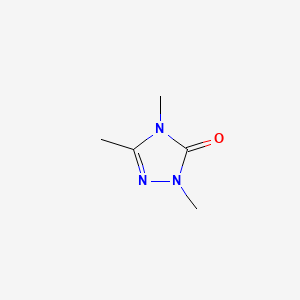
![1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
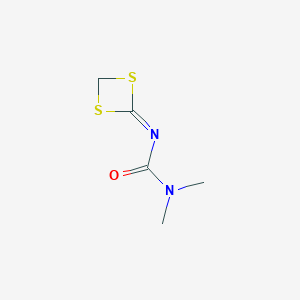
![decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene](/img/structure/B14615298.png)
![3-Chlorodibenzo[B,E]oxepin-11-one](/img/structure/B14615306.png)
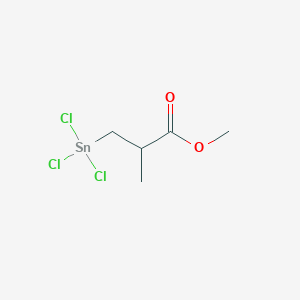
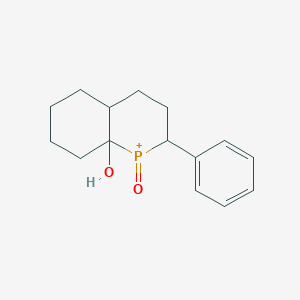
![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)

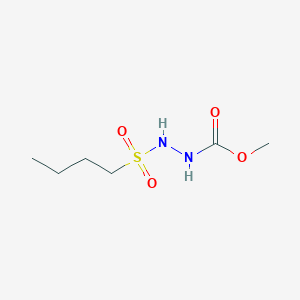
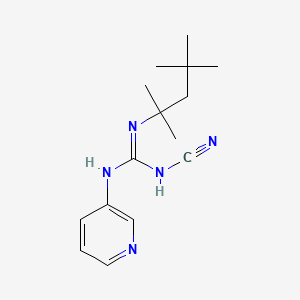
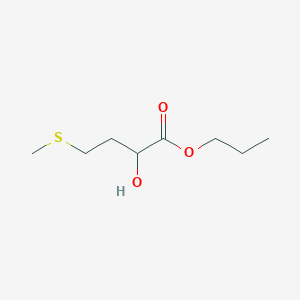
![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)
![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
